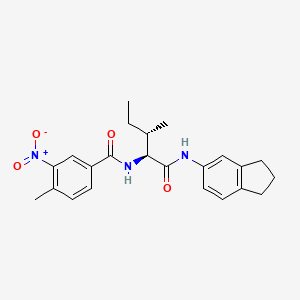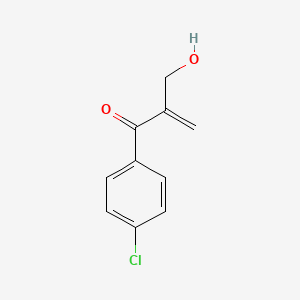![molecular formula C12H11NO B12589296 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one CAS No. 646029-32-5](/img/structure/B12589296.png)
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyridine and isoindole moieties, making it a valuable scaffold in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one typically involves cyclization reactions. One common method is the condensation of 2-amino-nicotinonitriles with carbonyl compounds under basic conditions, often using a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and microwave irradiation to enhance the reaction rate and yield . Another approach involves the Mannich reaction, where 6-amino-1,3-dimethyluracil is condensed with Mannich bases to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to scale up the process. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis by Lewis acids.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Dihydropyrido[2,3-d]pyrimidine: Known for its antiviral and antiparasitic activities.
Uniqueness
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing compounds with specific biological activities and material properties.
Propriétés
Numéro CAS |
646029-32-5 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one |
InChI |
InChI=1S/C12H11NO/c14-12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-2,4-6H,3,7-8H2 |
Clé InChI |
MOIVPSYITNRCER-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N2CC3=CC=CC=C3C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-](/img/structure/B12589216.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)

![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)



![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)
